molecular formula C26H27N3O6S B11436415 ethyl 3-(4-ethoxy-3-methoxyphenyl)-3-{[(9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-2-yl)carbonyl]amino}propanoate

ethyl 3-(4-ethoxy-3-methoxyphenyl)-3-{[(9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-2-yl)carbonyl]amino}propanoate

Cat. No.: B11436415
M. Wt: 509.6 g/mol
InChI Key: UGLIQJZWGFXWDZ-UHFFFAOYSA-N
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Description

  • The ethoxy and methoxy groups are introduced through nucleophilic substitution reactions.
  • Reaction conditions: These reactions are often performed using ethyl iodide (C2H5I) and methoxybenzene (C7H8O) in the presence of a strong base like sodium hydride (NaH).
  • Step 3: Formation of the Final Compound

    • The final step involves the coupling of the intermediate product with ethyl 3-bromo-3-(4-ethoxy-3-methoxyphenyl)propanoate.
    • Reaction conditions: This coupling reaction is typically carried out in the presence of a palladium catalyst (Pd/C) under an inert atmosphere.
  • Industrial Production Methods

    Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of ethyl 3-(4-ethoxy-3-methoxyphenyl)-3-{[(9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-2-yl)carbonyl]amino}propanoate typically involves multi-step organic reactions

    • Step 1: Preparation of the Core Structure

      • The core structure can be synthesized through a series of condensation reactions involving pyridine, thiophene, and pyrimidine derivatives.
      • Reaction conditions: Typically carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Chemical Reactions Analysis

    Types of Reactions

    Ethyl 3-(4-ethoxy-3-methoxyphenyl)-3-{[(9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-2-yl)carbonyl]amino}propanoate can undergo various chemical reactions, including:

    • Oxidation

      • Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
      • Major products: Oxidized derivatives with altered functional groups.
    • Reduction

      • Common reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
      • Major products: Reduced derivatives with hydrogenated functional groups.
    • Substitution

      • Common reagents: Halogenating agents like bromine (Br2), chlorine (Cl2).
      • Major products: Substituted derivatives with halogen atoms replacing specific functional groups.

    Common Reagents and Conditions

      Oxidation: Typically carried out in acidic or basic conditions, depending on the reagent used.

      Reduction: Often performed in anhydrous conditions to prevent side reactions.

      Substitution: Conducted under controlled temperatures to ensure selective substitution.

    Scientific Research Applications

    Ethyl 3-(4-ethoxy-3-methoxyphenyl)-3-{[(9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-2-yl)carbonyl]amino}propanoate has several scientific research applications:

    • Chemistry

      • Used as a building block for the synthesis of more complex organic molecules.
      • Studied for its reactivity and stability under various conditions.
    • Biology

      • Investigated for its potential as a biochemical probe to study cellular processes.
      • Used in assays to understand its interaction with biological macromolecules.
    • Medicine

      • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
      • Studied for its ability to modulate specific molecular targets in disease pathways.
    • Industry

      • Utilized in the development of novel materials with specific properties.
      • Investigated for its potential use in the production of pharmaceuticals and agrochemicals.

    Mechanism of Action

    The mechanism of action of ethyl 3-(4-ethoxy-3-methoxyphenyl)-3-{[(9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-2-yl)carbonyl]amino}propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

    Comparison with Similar Compounds

    Ethyl 3-(4-ethoxy-3-methoxyphenyl)-3-{[(9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-2-yl)carbonyl]amino}propanoate can be compared with other similar compounds, such as:

    • Ethyl 3-(4-methoxyphenyl)-3-{[(9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-2-yl)carbonyl]amino}propanoate

      • Similar structure but lacks the ethoxy group.
      • May exhibit different reactivity and biological activity.
    • Ethyl 3-(4-ethoxyphenyl)-3-{[(9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-2-yl)carbonyl]amino}propanoate

      • Similar structure but lacks the methoxy group.
      • May have different physicochemical properties and applications.
    • Ethyl 3-(4-ethoxy-3-methoxyphenyl)-3-{[(9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-2-yl)carbonyl]amino}butanoate

      • Similar structure but with a different carbon chain length.
      • May show variations in its chemical and biological behavior.

    Properties

    Molecular Formula

    C26H27N3O6S

    Molecular Weight

    509.6 g/mol

    IUPAC Name

    ethyl 3-(4-ethoxy-3-methoxyphenyl)-3-[(10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)amino]propanoate

    InChI

    InChI=1S/C26H27N3O6S/c1-5-34-19-10-9-16(12-20(19)33-4)18(14-22(30)35-6-2)27-24(31)21-13-17-25(36-21)28-23-15(3)8-7-11-29(23)26(17)32/h7-13,18H,5-6,14H2,1-4H3,(H,27,31)

    InChI Key

    UGLIQJZWGFXWDZ-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=C(C=C(C=C1)C(CC(=O)OCC)NC(=O)C2=CC3=C(S2)N=C4C(=CC=CN4C3=O)C)OC

    Origin of Product

    United States

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